An In-depth Technical Guide to 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile: Synthesis, Characterization, and Medicinal Chemistry Perspective
An In-depth Technical Guide to 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile: Synthesis, Characterization, and Medicinal Chemistry Perspective
Abstract
This technical guide provides a comprehensive overview of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document consolidates information on its core structure, plausible synthetic strategies, expected physicochemical and spectroscopic properties, and potential biological relevance based on established chemical principles and data from closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a practical framework for the synthesis and evaluation of this and similar molecules.
Introduction: The Significance of the Benzofuranone Scaffold
The benzofuranone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The incorporation of a nitrile group at the 2-position of the 3-oxo-2,3-dihydrobenzofuran ring system introduces a unique electronic and steric profile, potentially modulating the compound's reactivity and biological interactions. This guide will delve into the chemical intricacies of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile, also known as 2-cyano-3-coumaranone.
Proposed Synthetic Pathways
The synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile can be approached through several strategic routes. The following are proposed methodologies based on established organic reactions for the formation of the coumaranone ring system and the introduction of the nitrile functionality.
Strategy 1: Cyanation of a Halogenated Precursor
A common and reliable method for the introduction of a nitrile group is the nucleophilic substitution of a halide. This strategy involves the initial synthesis of a 2-halo-3-coumaranone intermediate.
Experimental Protocol:
Step 1: Synthesis of 2,3-Dihydrobenzofuran-3-one (3-Coumaranone) A plausible starting material is 2-hydroxyphenacyl bromide, which can be cyclized under basic conditions to yield 3-coumaranone.
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Dissolve 2-hydroxyphenacyl bromide (1.0 eq) in a suitable solvent such as acetone or ethanol.
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Add a mild base, for example, potassium carbonate (1.5 eq), to the solution.
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Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the inorganic salts.
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Evaporate the solvent under reduced pressure to obtain the crude 3-coumaranone.
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Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Halogenation at the 2-position The alpha-position to the carbonyl group can be selectively halogenated.
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Dissolve 3-coumaranone (1.0 eq) in a suitable solvent like dichloromethane or chloroform.
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Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as a catalytic amount of AIBN.
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Reflux the mixture for 1-2 hours, monitoring by TLC.
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Cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.
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Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-3-coumaranone.
Step 3: Nucleophilic Cyanation The final step involves the displacement of the bromide with a cyanide salt.
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Dissolve 2-bromo-3-coumaranone (1.0 eq) in a polar aprotic solvent like DMSO or DMF.
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Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq).
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Heat the reaction mixture to 60-80 °C for 2-4 hours.
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Cool the reaction to room temperature and pour into ice-water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile.
Diagram of Proposed Synthetic Pathway 1:
Caption: Proposed synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile via a halogenated intermediate.
Physicochemical and Spectroscopic Characterization (Predicted)
Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₅NO₂ | Based on chemical structure. |
| Molecular Weight | 159.14 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar benzofuranone derivatives are crystalline solids. |
| Melting Point | 120-140 °C | Expected to be a solid at room temperature with a defined melting point. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone), sparingly soluble in non-polar solvents, and likely insoluble in water. | The presence of polar carbonyl and nitrile groups suggests solubility in polar organic solvents. |
Spectroscopic Analysis
3.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the single proton at the chiral center (C2).
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Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.0-8.0 ppm. The exact shifts and coupling constants will depend on the electronic environment of each proton on the benzene ring.
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Methine Proton (1H at C2): A singlet or a doublet (if coupled to a nearby proton, though unlikely in the pure compound) in the range of δ 5.0-6.0 ppm. The downfield shift is due to the adjacent electron-withdrawing carbonyl and nitrile groups.
3.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the nitrile carbon, the carbons of the aromatic ring, and the chiral C2 carbon.
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Carbonyl Carbon (C3): δ 190-200 ppm.
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Nitrile Carbon (CN): δ 115-120 ppm.
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Aromatic Carbons: δ 110-160 ppm (6 distinct signals).
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Chiral Carbon (C2): δ 45-55 ppm.
3.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the carbonyl and nitrile functional groups.
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C=O Stretch (Ketone): A strong absorption band around 1720-1740 cm⁻¹.
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C≡N Stretch (Nitrile): A sharp, medium intensity band around 2240-2260 cm⁻¹.
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C-O Stretch (Lactone): A strong band in the region of 1200-1300 cm⁻¹.
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Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
3.2.4. Mass Spectrometry (Predicted)
The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak [M]⁺ at m/z = 159. Key fragmentation patterns would likely involve the loss of CO (m/z = 131) and HCN (m/z = 132).
Reactivity and Potential Biological Significance
Chemical Reactivity
The presence of multiple functional groups imparts a rich reactivity profile to 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile.
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Keto-Enol Tautomerism: The molecule can potentially exist in equilibrium with its enol tautomer, 3-hydroxybenzofuran-2-carbonitrile. This equilibrium would be influenced by the solvent and pH.
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Reactions at the Carbonyl Group: The ketone at C3 can undergo typical carbonyl reactions such as reduction to an alcohol or condensation reactions.
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Reactivity of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further derivatization.
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Acidity of the C2 Proton: The proton at the C2 position is acidic due to the adjacent electron-withdrawing groups and can be removed by a suitable base, allowing for alkylation or other reactions at this position.
Diagram of Keto-Enol Tautomerism:
Caption: Keto-enol tautomerism of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile. (Note: Image SRCs are placeholders and would need to be replaced with actual chemical structure images).
Potential in Drug Discovery
The benzofuranone scaffold is a well-established pharmacophore. The introduction of a cyano group can enhance binding to biological targets through hydrogen bonding and dipole-dipole interactions. Given the known activities of related compounds, 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile and its derivatives could be explored for:
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Anticancer Activity: Many benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines.[3]
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Enzyme Inhibition: The electrophilic nature of the carbonyl group and the potential for the nitrile to interact with active site residues make it a candidate for enzyme inhibition studies.
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Antimicrobial Properties: The benzofuran nucleus is present in many natural and synthetic antimicrobial agents.[2]
Safety and Handling
As a cyanohydrin derivative, 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile should be handled with caution. Cyanohydrins can be unstable and may release toxic hydrogen cyanide gas, particularly under acidic or basic conditions or upon heating.
General Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
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Avoid contact with skin and eyes.
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Store in a cool, dry, and dark place, away from strong acids and bases.
Conclusion
3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile represents an intriguing, yet underexplored, chemical entity with significant potential in medicinal chemistry. This guide has outlined plausible synthetic routes, predicted its key physicochemical and spectroscopic properties, and discussed its potential reactivity and biological significance. It is our hope that this document will serve as a valuable resource for researchers embarking on the synthesis and investigation of this promising compound and its derivatives, ultimately contributing to the discovery of new therapeutic agents.
References
- A comprehensive review on benzofuran synthesis featuring innovative and catalytic strategies. (2023). RSC Advances.
- One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl). (2018). The Journal of Organic Chemistry.
- Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. (n.d.). ResearchGate.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmaceutical Research.
- Diazotransfer Reactions with p-Acetamidobenzenesulfonyl Azide. (1987). Synthetic Communications, 17(14), 1709-1716.
- Cyanohydrin reaction. (n.d.). In Wikipedia.
- Generation of 2-cyanobenzofurans(thiophenes). (n.d.). ResearchGate.
- A new method for the synthesis of 3-hydroxymethylbenzofuran. (2013). Chinese Chemical Letters, 24(9), 815-818.
- Synthesis and Crystal Structure of Benzofuran Derivative. (2012). Asian Journal of Chemistry, 24(8), 3436-3438.
- Synthetic Communications. (n.d.). Taylor & Francis.
- Cyanohydrin Formation Definition. (2025, September 15). Fiveable.
- Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. (2020). Journal of Scientific Research, 64(1).
- Can a cyanohydrin be prepared by treating a ketone with sodium cyanide? (n.d.). Pearson.
- 6: Formation and reactions of cyanohydrins. (2021, February 3). [Video]. YouTube.
- 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. (2021). RSC Advances.
- A. - Coumarin dibromide. (n.d.). Organic Syntheses.
- Resolution of 2,3-dihydro-benzofuran-3-ols. (n.d.). Indian Academy of Sciences.
- Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. (2025, March 25). MDPI.
- SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN WATER. (1996). HETEROCYCLES, 43(8).
- Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. (n.d.). ACS Omega.
- Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (n.d.). Scientific Reports.
- 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. (n.d.). National Institutes of Health.
- 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1h-isoindole-1,3(2h)-dione. (n.d.). NIST WebBook.
- Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with. (n.d.). Journal of Medicinal Chemistry.
- Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 977-986.
- Benzofuran, 2,3-dihydro-. (n.d.). NIST WebBook.
- Preparation and Reactions of Optically Active Cyanohydrins Using the (R)- Hydroxynitrile Lyase from Prunus amygdalus 1. (n.d.). ResearchGate.
- 3-oxo-2,3-dihydro-1-benzofuran-6-carbonitrile. (n.d.). ChemicalBook.
- 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum. (n.d.). ChemicalBook.
- 3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile. (n.d.). ChemSynthesis.
- (3-oxo-2,3-dihydro-benzofuran-6-yloxy)-acetonitrile. (n.d.). Sigma-Aldrich.
- Ring–chain tautomerism and protolytic equilibria of 3-hydroxy-3-phosphonoisobenzofuranone studied by 1H, 13C and 31P NMR-controlled titrations. (n.d.). New Journal of Chemistry.
- Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals.
- Ring–chain tautomerism and protolytic equilibria of 3-hydroxy-3-phosphonoisobenzofuranone studied by 1H, 13C and 31P NMR-controlled titrations. (n.d.). ResearchGate.
- 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile. (n.d.). PubChem.
- Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. (2004). Arkivoc, 2004(6), 27-44.
-
Efficient Synthesis of Benzofurans Utilizing[3][3]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans. (2007). European Journal of Organic Chemistry. [URL not available from snippets]
- Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (2017). Molbank, 2017(4), M958.
- Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. (n.d.). RSC Medicinal Chemistry.
- 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid. (n.d.). PubChem.
- Medicinal chemistry of 2,2,4-substituted morpholines. (2010). Current Medicinal Chemistry, 17(29), 3422-3430.
- Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. (n.d.). Organic Letters.
- Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one)). (n.d.). Molecules.
- X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. (n.d.). Molecules.
